8-Methyl-1-oxa-7-thiaspiro[4.4]nonan-2-one
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Overview
Description
Chemical Reactions Analysis
8-Methyl-1-oxa-7-thiaspiro[4.4]nonan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
8-Methyl-1-oxa-7-thiaspiro[4.4]nonan-2-one has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials
Comparison with Similar Compounds
8-Methyl-1-oxa-7-thiaspiro[4.4]nonan-2-one can be compared with other similar compounds, such as:
Dispiro[2.1.2.2]nonan-8-one: This compound has a similar spiro structure but lacks the oxygen and sulfur atoms present in this compound.
3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride: This compound contains nitrogen atoms within its ring system, making it structurally different from this compound.
The uniqueness of this compound lies in its specific combination of oxygen and sulfur atoms within its spiro structure, which may confer distinct chemical and biological properties .
Properties
Molecular Formula |
C8H12O2S |
---|---|
Molecular Weight |
172.25 g/mol |
IUPAC Name |
8-methyl-1-oxa-7-thiaspiro[4.4]nonan-2-one |
InChI |
InChI=1S/C8H12O2S/c1-6-4-8(5-11-6)3-2-7(9)10-8/h6H,2-5H2,1H3 |
InChI Key |
DYVVKOBXCAUDLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(CCC(=O)O2)CS1 |
Origin of Product |
United States |
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